Cas no 88496-70-2 ((R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester)

(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester structure
88496-70-2 structure
Nome del prodotto:(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester
Numero CAS:88496-70-2
MF:C5H9ClO3
MW:152.576161146164
MDL:MFCD00273367
CID:61171
PubChem ID:10920707

(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-Methyl 4-chloro-3-hydroxybutanoate
    • (R)-4-CHLORO-3-HYDROXYBUTYRIC ACID METHYL ESTER
    • Methyl (R)-4-Chloro-3-hydroxybutyrate
    • methyl (3R)-4-chloro-3-hydroxybutanoate
    • (R)-Methyl-4-cloro-3-hydroxybutyrate
    • (R)4-Chloro-3-hydroxybutyric Acid methyl ester
    • Butanoic acid, 4-chloro-3-hydroxy-, methyl ester, (3R)-
    • WMRINGSAVOPXTE-SCSAIBSYSA-N
    • RW2739
    • Methyl-4-chloro-3(R)-hydroxybutyrate
    • NE11444
    • LS30198
    • (R)methyl 4-chloro-3
    • Butanoic acid, 4-chloro-3-hydroxy-, methyl ester, (R)- (ZCI)
    • Methyl (3R)-4-chloro-3-hydroxybutanoate (ACI)
    • Methyl (3R)-4-chloro-3-hydroxybutyrate
    • Methyl (R)-4-chloro-3-hydroxybutanoate
    • Methyl (R)-4-Chloro-3-Hydroxy Butyrate
    • (R)-Methyl4-chloro-3-hydroxybutanoate
    • SCHEMBL1405995
    • EN300-73662
    • (3R)-4-Chloro-3-hydroxybutyric acid methylester
    • DTXSID80448305
    • CS-0259583
    • AKOS015848750
    • MFCD00273367
    • 88496-70-2
    • M1483
    • (R)methyl 4-chloro-3-hydroxybutanoate
    • AC-24011
    • DS-16798
    • (R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester
    • MDL: MFCD00273367
    • Inchi: 1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m1/s1
    • Chiave InChI: WMRINGSAVOPXTE-SCSAIBSYSA-N
    • Sorrisi: C(C(=O)OC)[C@@H](O)CCl

Proprietà calcolate

  • Massa esatta: 152.0240218g/mol
  • Massa monoisotopica: 152.0240218g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 4
  • Complessità: 94.2
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • XLogP3: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 46.5

Proprietà sperimentali

  • Densità: 1.232
  • Punto di ebollizione: 248.644°C at 760 mmHg
  • Punto di infiammabilità: 104.176°C
  • Indice di rifrazione: 1.451
  • PSA: 46.53000
  • LogP: 0.14920

(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester Informazioni sulla sicurezza

  • Dichiarazione di pericolo: H315-H319
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: 26-36
  • Condizioni di conservazione:Sealed in dry,2-8°C

(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D631533-5g
(R)-4-CHLORO-3-HYDROXYBUTYRIC ACID METHYL ESTER
88496-70-2 97%
5g
$250 2024-06-05
abcr
AB170934-1 g
Methyl (R)-4-chloro-3-hydroxybutyrate, 90%; .
88496-70-2 90%
1 g
€127.00 2023-07-20
abcr
AB170934-5 g
Methyl (R)-4-chloro-3-hydroxybutyrate, 90%; .
88496-70-2 90%
5 g
€239.50 2023-07-20
eNovation Chemicals LLC
D378660-5g
Methyl (R)-4-Chloro-3-hydroxybutyrate
88496-70-2 97%
5g
$260 2024-05-24
TRC
C381785-25mg
(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester
88496-70-2
25mg
$ 50.00 2022-06-06
Apollo Scientific
OR932699-5g
(R)-4-Chloro-3-hydroxybutyric acid methyl ester
88496-70-2
5g
£360.00 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R39500-1g
(R)-Methyl 4-chloro-3-hydroxybutanoate
88496-70-2
1g
¥186.0 2021-09-08
Fluorochem
229126-5g
R)-Methyl 4-chloro-3-hydroxybutanoate
88496-70-2 95%
5g
£66.00 2021-06-29
TRC
C381785-250mg
(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester
88496-70-2
250mg
$ 80.00 2022-06-06
abcr
AB170934-10 g
Methyl (R)-4-chloro-3-hydroxybutyrate, 90%; .
88496-70-2 90%
10 g
€380.50 2023-07-20

(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: NADP Catalysts: Iron oxide (Fe3O4) (supported on helical multi-walled carbon nanotubes) ,  Carbon ,  Aldo-keto reductase ;  8 h, 35 °C
Riferimento
Chemoenzymatic catalysis of tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by aldo-keto reductase coupled with composite Fe3O4 nanozyme scaffold
Qiu, Shuai; et al, Chemical Engineering Science, 2022, 261,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  40 h, pH 6.7, 30 °C
Riferimento
Dual production of highly pure methyl (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-γ-butyrolactone with Enterobacter sp.
Suzuki, Toshio; et al, Enzyme and Microbial Technology, 1998, 24, 13-20

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: NADP-dependent alc. dehydrogenase Solvents: Water ;  24 h, pH 7.5, 30 °C
Riferimento
Ketone-alcohol hydrogen-transfer equilibria: Is the biooxidation of halohydrins blocked?
Bisogno, Fabricio R.; et al, Chemistry - A European Journal, 2010, 16(36), 11012-11019

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Alcohol dehydrogenase Solvents: Isopropanol ,  Water ;  4 h, pH 7.5, 30 °C
1.2 Catalysts: Halohydrin dehalogenase ;  44 h, pH 7.5, 30 °C
Riferimento
Biocatalytic Cascade for the Synthesis of Enantiopure β-Azidoalcohols and β-Hydroxynitriles
Schrittwieser, Joerg H.; et al, European Journal of Organic Chemistry, 2009, (14), 2293-2298

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: NADH ,  Tris(hydroxymethyl)aminomethane hydrochloride ;  pH 7.5, rt; 24 h, 30 °C
Riferimento
Tandem Concurrent Processes: One-Pot Single-Catalyst Biohydrogen Transfer for the Simultaneous Preparation of Enantiopure Secondary Alcohols
Bisogno, Fabricio R.; et al, Journal of Organic Chemistry, 2009, 74(4), 1730-1732

Synthetic Routes 6

Condizioni di reazione
1.1 3 d, 28 °C
Riferimento
Lentinus strigellus: a new versatile stereoselective biocatalyst for the bioreduction of prochiral ketones
Barros-Filho, Bartholomeu A.; et al, Tetrahedron: Asymmetry, 2009, 20(9), 1057-1061

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- ,  3H-Dinaphtho[2,1-c:1′,2′-e]phosphepin, 4,4′-[(1R)-[1,1′-binaphthalene]-2,2′-diyl… Solvents: Methanol ;  24 h, 60 bar, 100 °C; 100 °C → rt
Riferimento
Synthesis and catalytic application of novel binaphthyl-derived phosphorous ligands
Junge, Kathrin; et al, ARKIVOC (Gainesville, 2007, (5), 50-66

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Water ;  3 d, rt
Riferimento
Highly enantioselective bioreduction of prochiral ketones by stem and germinated plant of Brassica oleracea variety italica
Mohammadi, Mehdi; et al, Biocatalysis and Biotransformation, 2011, 29(6), 328-336

Synthetic Routes 9

Condizioni di reazione
1.1 -
2.1 Reagents: Calcium carbonate Solvents: Water ;  24 h, pH 7.2, 30 °C
Riferimento
Dual production of highly pure methyl (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-γ-butyrolactone with Enterobacter sp.
Suzuki, Toshio; et al, Enzyme and Microbial Technology, 1998, 24, 13-20

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: Alcohol dehydrogenase Solvents: Water ;  4 h, pH 7.5, 30 °C
1.2 Reagents: MTO-Dowex SBR-LCNG Catalysts: Halohydrin dehalogenase ;  20 h, 30 °C
Riferimento
Shifting the equilibrium of a biocatalytic cascade synthesis to enantiopure epoxides using anion exchangers
Schrittwieser, Joerg H.; et al, Tetrahedron: Asymmetry, 2009, 20(4), 483-488

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: NADH ,  Tris(hydroxymethyl)aminomethane hydrochloride ;  pH 7.5, rt; 24 h, 30 °C
2.1 Reagents: NADH ,  Tris(hydroxymethyl)aminomethane hydrochloride ;  pH 7.5, rt; 24 h, 30 °C
Riferimento
Tandem Concurrent Processes: One-Pot Single-Catalyst Biohydrogen Transfer for the Simultaneous Preparation of Enantiopure Secondary Alcohols
Bisogno, Fabricio R.; et al, Journal of Organic Chemistry, 2009, 74(4), 1730-1732

Synthetic Routes 12

Condizioni di reazione
Riferimento
Preparative microbiological reduction of β-oxo esters with Thermoanaerobium brockii
Seebach, Dieter; et al, Angewandte Chemie, 1984, 96(2), 155-6

(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester Raw materials

(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester Preparation Products

(R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:88496-70-2)(R)-4-CHLORO-3-HYDROXYBUTYRIC ACID METHYL ESTER
Numero d'ordine:27521861
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Tuesday, 10 June 2025 11:04
Prezzo ($):discuss personally
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